N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide

Description

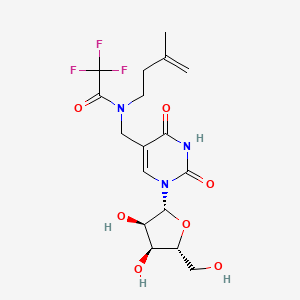

N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide is a complex organic compound It features a tetrahydrofuran ring, a tetrahydropyrimidinone moiety, and a trifluoroacetamide group

Properties

Molecular Formula |

C17H22F3N3O7 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |

InChI |

InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29)/t10-,11-,12-,14-/m1/s1 |

InChI Key |

NVDLHYHKFKHIDC-HKUMRIAESA-N |

Isomeric SMILES |

CC(=C)CCN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |

Canonical SMILES |

CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide typically involves multiple steps:

Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.

Introduction of the tetrahydropyrimidinone moiety: This step may involve the condensation of a urea derivative with a suitable aldehyde or ketone.

Attachment of the trifluoroacetamide group: This can be done through an acylation reaction using trifluoroacetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups in the tetrahydropyrimidinone moiety can be reduced to form alcohols.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity and could be studied for its effects on cellular processes.

Medicine: It could be investigated for potential therapeutic applications, such as antiviral or anticancer activity.

Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating their activity.

Pathway modulation: The compound could affect signaling pathways, altering cellular responses.

Comparison with Similar Compounds

N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide can be compared with similar compounds, such as:

Nucleoside analogs: These compounds have similar structures and may exhibit similar biological activities.

Trifluoroacetamide derivatives: These compounds share the trifluoroacetamide group and may have similar chemical reactivity.

Biological Activity

N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoro-N-(3-methylbut-3-en-1-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research data.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

- Tetrahydrofuran moiety : This part is known for its role in carbohydrate chemistry and may influence the compound's interaction with biological targets.

- Pyrimidine derivative : Pyrimidines are crucial in nucleic acid metabolism and can exhibit various biological activities including antimicrobial and anticancer properties.

- Trifluoroacetamide : This group is known for enhancing lipophilicity and may improve the compound's membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

- Inhibition of bacterial growth : Compounds with tetrahydrofuran and pyrimidine structures have shown effectiveness against various bacterial strains. In vitro studies suggest that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

- Cell Line Studies : Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, the presence of hydroxymethyl groups can enhance cytotoxicity against breast and lung cancer cells.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast |

| Compound B | 15 | Lung |

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

- Target Enzymes : Studies have shown that similar compounds can inhibit enzymes involved in nucleotide synthesis. This inhibition could interfere with DNA replication in rapidly dividing cells such as cancer cells.

Case Studies

-

Case Study on Antimicrobial Activity

- A study evaluated a series of pyrimidine derivatives for their antibacterial effects. The compound demonstrated an IC50 value of approximately 50 µM against E. coli, indicating moderate antibacterial activity.

-

Case Study on Anticancer Activity

- In a study involving various cancer cell lines, a derivative of this compound was tested for cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 20 µM.

Research Findings

Recent investigations into similar compounds have highlighted several key findings:

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of cellular processes such as DNA replication and protein synthesis.

- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the trifluoroacetamide group can significantly alter the biological activity of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.